
2-Acetamidobenzene-1-sulfonyl chloride
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Description
2-Acetamidobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sulfonamide Antibiotics
2-Acetamidobenzene-1-sulfonyl chloride is primarily utilized as a key intermediate in the synthesis of sulfonamide antibiotics. These antibiotics are crucial for treating bacterial infections and have been widely used since their discovery. The compound facilitates the preparation of various sulfanilamide derivatives, which are essential for the development of drugs targeting a range of bacterial infections .
Key derivatives synthesized include:
- Sulfanilamide
- Sulfaguanidine
- Sulfacetamide
- Sulfathiazole
These derivatives are effective against numerous pathogens, making this compound a vital component in antibiotic formulation.
Role in Drug Development
In addition to its use in antibiotics, this compound serves as an important building block for synthesizing other therapeutic agents. Its reactivity allows for the introduction of various functional groups, enabling the design of compounds with specific biological activities. For instance, it has been investigated for its potential applications in anti-diabetic and anti-inflammatory drugs .
Organic Synthesis
The compound is employed in organic synthesis as a sulfonylating agent, which introduces sulfonyl groups into organic molecules. This reaction is crucial for modifying the properties of existing compounds to enhance their biological activity or improve their pharmacokinetic profiles .
Dyes and Pigments
This compound is also used in the dye industry to synthesize azo dyes and other colorants. The sulfonyl group enhances solubility and stability, making these dyes suitable for various applications in textiles and materials science .
Production Methods
The production of this compound typically involves the chlorosulfonation of acetanilide using chlorosulfonic acid. Recent advancements have introduced continuous flow reactors to improve yield and reduce byproducts during synthesis. This method allows for better control over reaction conditions, leading to higher purity products .
Antibiotic Development
A notable case study involves the synthesis of sulfamethoxazole from this compound. Researchers demonstrated that by modifying the sulfanilamide structure through additional chemical reactions, they could enhance the drug's efficacy against resistant bacterial strains.
Dye Synthesis
Another study focused on using this compound to produce a series of azo dyes with improved lightfastness and washfastness properties. The incorporation of the sulfonyl group was shown to significantly enhance dye performance on synthetic fibers.
Properties
CAS No. |
71905-93-6 |
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Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
2-acetamidobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11) |
InChI Key |
VKPQLZPZPYQFOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.